molecular formula C9H13N3O2S B6791296 N-[(2S,3S)-2-methyl-1,1-dioxothiolan-3-yl]pyrimidin-2-amine

N-[(2S,3S)-2-methyl-1,1-dioxothiolan-3-yl]pyrimidin-2-amine

Cat. No.: B6791296
M. Wt: 227.29 g/mol
InChI Key: DGYJERWYTSBTGU-YUMQZZPRSA-N
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Description

N-[(2S,3S)-2-methyl-1,1-dioxothiolan-3-yl]pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Properties

IUPAC Name

N-[(2S,3S)-2-methyl-1,1-dioxothiolan-3-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c1-7-8(3-6-15(7,13)14)12-9-10-4-2-5-11-9/h2,4-5,7-8H,3,6H2,1H3,(H,10,11,12)/t7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYJERWYTSBTGU-YUMQZZPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCS1(=O)=O)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CCS1(=O)=O)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S,3S)-2-methyl-1,1-dioxothiolan-3-yl]pyrimidin-2-amine typically involves the reaction of suitable starting materials under specific conditions. One common method involves the reaction of 2-aminopyrimidine with a suitable thiolactone derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(2S,3S)-2-methyl-1,1-dioxothiolan-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2S,3S)-2-methyl-1,1-dioxothiolan-3-yl]pyrimidin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-[(2S,3S)-2-methyl-1,1-dioxothiolan-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target. For example, in medicinal applications, it may inhibit key enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2S,3S)-2-methyl-1,1-dioxothiolan-3-yl]pyrimidin-2-amine is unique due to its specific combination of a pyrimidine ring and a thiolan ring with a dioxo substitution. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

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